3-[(2-Chlorophenoxy)methyl]-4-methoxybenzaldehyde
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Overview
Description
3-[(2-Chlorophenoxy)methyl]-4-methoxybenzaldehyde is an organic compound with the molecular formula C15H13ClO3. It is a derivative of benzaldehyde, featuring a chlorophenoxy group and a methoxy group attached to the benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-Chlorophenoxy)methyl]-4-methoxybenzaldehyde typically involves the reaction of 2-chlorophenol with formaldehyde to form 2-chlorophenoxymethanol. This intermediate is then subjected to a Friedel-Crafts acylation reaction with 4-methoxybenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same key steps: the formation of 2-chlorophenoxymethanol followed by Friedel-Crafts acylation. Reaction conditions are optimized for yield and purity, and the use of continuous flow reactors may be employed to enhance efficiency .
Chemical Reactions Analysis
Types of Reactions
3-[(2-Chlorophenoxy)methyl]-4-methoxybenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The chlorine atom in the chlorophenoxy group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: 3-[(2-Chlorophenoxy)methyl]-4-methoxybenzoic acid.
Reduction: 3-[(2-Chlorophenoxy)methyl]-4-methoxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-[(2-Chlorophenoxy)methyl]-4-methoxybenzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[(2-Chlorophenoxy)methyl]-4-methoxybenzaldehyde depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved are subject to ongoing research .
Comparison with Similar Compounds
Similar Compounds
- 3-[(4-Chlorophenoxy)methyl]-4-methoxybenzaldehyde
- 3-[(2-Chloro-4-methylphenoxy)methyl]-4-methoxybenzaldehyde
- 3-[(4-Chloro-2-isopropyl-5-methylphenoxy)methyl]-4-methoxybenzaldehyde
Uniqueness
3-[(2-Chlorophenoxy)methyl]-4-methoxybenzaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
3-[(2-chlorophenoxy)methyl]-4-methoxybenzaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClO3/c1-18-14-7-6-11(9-17)8-12(14)10-19-15-5-3-2-4-13(15)16/h2-9H,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXOBYCAKTJTHNU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=O)COC2=CC=CC=C2Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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